molecular formula C8H14O3 B1354515 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol CAS No. 23153-74-4

1,4-Dioxaspiro[4.4]nonan-6-ylmethanol

Cat. No.: B1354515
CAS No.: 23153-74-4
M. Wt: 158.19 g/mol
InChI Key: QKBNMPDZDDIKRD-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonan-6-ylmethanol (CAS 23153-74-4) is a functionalized spiroketal compound of high value in advanced organic synthesis. It serves as a versatile synthetic intermediate and a key scaffold for constructing complex molecular architectures . The molecule features a primary alcohol moiety attached to the cyclopentane ring of the 1,4-dioxaspiro[4.4]nonane core, providing a reactive handle for further chemical elaboration . This hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, making this compound a valuable precursor in multi-step synthetic sequences . The 1,4-dioxaspiro[4.4]nonane scaffold itself is significant as it acts as a stable protecting group for ketones, allowing for selective reactions elsewhere in a molecule . Spiroketals are privileged structures found in numerous biologically active natural products and are valued in medicinal chemistry and drug discovery for their well-defined three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets . As such, this compound is primarily used in academic and industrial research as a chiral synthon for the enantioselective synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds . The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBNMPDZDDIKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440645
Record name (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23153-74-4
Record name 1,4-Dioxaspiro[4.4]nonane-6-methanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol
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Advanced Methodologies for the Synthesis of 1,4 Dioxaspiro 4.4 Nonan 6 Ylmethanol

Precursor-Based Synthetic Strategies for 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol

The creation of this compound is typically achieved through multi-step synthetic routes that start from simpler, more readily available precursors. These strategies can be broadly categorized into two main approaches: the modification of a pre-existing spiroketal framework or the formation of the spiroketal ring from an acyclic precursor.

Reductive Transformations of Carboxylic Acid Esters

One effective strategy involves the reduction of a carboxylic acid ester derivative of the 1,4-dioxaspiro[4.4]nonane skeleton. This approach leverages the stability of the spiroketal moiety while transforming an ester group at the 6-position into the desired primary alcohol.

Lithium aluminum hydride (LiAlH₄) is a potent and widely used reducing agent in organic synthesis, particularly effective for the reduction of esters to primary alcohols. byjus.commasterorganicchemistry.com The synthesis of this compound can be accomplished by the LiAlH₄-mediated reduction of a corresponding spiroketal ester precursor, such as methyl or ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. youtube.com This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide leaving group (e.g., -OCH₃ or -OCH₂CH₃) to form an aldehyde. chemistrysteps.comorgoreview.com This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄. chemistrysteps.comyoutube.com The second hydride addition results in an alkoxide intermediate, which upon acidic or aqueous workup, is protonated to yield the final product, this compound. khanacademy.org Due to the two-step reduction process (ester to aldehyde, then aldehyde to alcohol), an excess of LiAlH₄ is typically used to ensure the complete conversion to the primary alcohol. chemistrysteps.com The reaction is usually conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

While LiAlH₄ is highly effective, other reducing agents can also be considered for the transformation of the spiroketal ester to the corresponding alcohol. The choice of reagent depends on factors such as selectivity, reactivity, and reaction conditions.

Lithium Aluminum Hydride (LiAlH₄): A very strong, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. byjus.commasterorganicchemistry.comlibretexts.org Its high reactivity necessitates careful handling and anhydrous conditions.

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄. libretexts.org It is generally not reactive enough to reduce esters but is effective for aldehydes and ketones. orgoreview.comlibretexts.org Therefore, it is unsuitable for the direct conversion of the spiroketal ester to the alcohol.

Diisobutylaluminium Hydride (DIBAL-H): A weaker reducing agent than LiAlH₄ that allows for more controlled reductions. orgoreview.com It is often used to reduce esters to aldehydes at low temperatures (e.g., -78 °C), preventing over-reduction to the alcohol. orgoreview.comlibretexts.org To obtain the desired alcohol, the reaction would need to be followed by a subsequent reduction step.

Lithium Borohydride (LiBH₄): More reactive than NaBH₄ but less so than LiAlH₄. masterorganicchemistry.com It is capable of reducing esters to primary alcohols and can be a useful alternative when a less powerful reagent than LiAlH₄ is desired. masterorganicchemistry.com

Bouveault-Blanc Reduction: This older method uses sodium metal in absolute ethanol (B145695) to reduce esters. orgoreview.com It serves as a large-scale industrial alternative to metal hydride reductions. orgoreview.comyoutube.com

Below is an interactive data table comparing these reductive agents.

Reductive AgentFormulaReactivity with EstersSelectivityTypical Conditions
Lithium Aluminum HydrideLiAlH₄HighLow (reduces many functional groups)Anhydrous ether or THF, followed by aqueous/acid workup
Sodium BorohydrideNaBH₄Very Low/NoneHigh (selective for aldehydes/ketones)Protic solvents (e.g., methanol, ethanol)
Diisobutylaluminium HydrideDIBAL-HModerateHigh (can isolate aldehyde at low temp)Aprotic solvents (e.g., toluene, THF) at -78 °C
Lithium BorohydrideLiBH₄ModerateModerateEthereal solvents
Bouveault-Blanc ReductionNa / EtOHHighLowAnhydrous ethanol

Ketalization Reactions for Spiroketal Ring Formation

An alternative synthetic approach involves constructing the spiroketal ring from an acyclic precursor. This method is particularly useful when the required dihydroxy ketone precursor is readily accessible. Spiroketalization is the key step in forming the characteristic 1,4-dioxaspiro[4.4]nonane core.

The formation of the spiroketal ring can be achieved through the acid-catalyzed intramolecular cyclization of a suitable dihydroxy ketone precursor. nih.gov For the synthesis of this compound, a precursor such as 1,2-bis(2-hydroxyethyl)cyclopentan-1-one bearing a protected hydroxymethyl group could be envisioned.

The reaction mechanism proceeds via protonation of the ketone's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups to form a five-membered hemiketal ring. Subsequent protonation of the second hydroxyl group and its attack on the hemiketal carbon, with the concurrent elimination of a water molecule, leads to the formation of the second five-membered ring and the stable spiroketal structure. This type of cyclization is a common and effective method for creating spiroketal motifs found in many natural products. nih.gov

To improve the efficiency and environmental friendliness of the spiroketalization, modern catalysts such as heteropolyacids (HPAs) can be employed. HPAs, like phosphotungstic acid (H₃PW₁₂O₄₀) and silicotungstic acid (H₄SiW₁₂O₄₀), are known as highly effective solid Brønsted acid catalysts. mdpi.commdpi.com

Their advantages in catalysis include:

High Acidity: HPAs possess a very high Brønsted acidity, which can lead to higher reaction rates compared to traditional mineral acids. mdpi.com

Heterogeneous Nature: When supported on materials like silica, HPAs can function as heterogeneous catalysts, simplifying product purification and allowing for catalyst recovery and reuse. mdpi.comnih.gov

Tunable Properties: The acidic and redox properties of HPAs can be modified by changing their constituent atoms, allowing for fine-tuning of catalytic activity. mdpi.com

In the context of spiroketalization, an HPA catalyst would efficiently protonate the ketone carbonyl of the dihydroxy precursor, facilitating the intramolecular cyclization cascade to form the this compound core. The use of HPAs represents a green and efficient alternative to conventional homogeneous acid catalysts. mdpi.com

Sonochemical Methods for Expedited Spiroketal Formation

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions, often leading to higher yields and milder reaction conditions. The formation of spiroketals, a type of ketalization, can be significantly expedited through sonochemical methods. The primary mechanism behind this rate enhancement is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the reaction medium. This process generates localized hotspots with extremely high temperatures and pressures, leading to an increase in the kinetic energy of reactants and facilitating the formation of reactive intermediates. researchgate.netresearchgate.netnumberanalytics.com

In the context of spiroketal formation, ultrasound can enhance mass transfer and mixing, which is particularly beneficial in heterogeneous reactions. numberanalytics.com For instance, the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives has been successfully achieved using a sonochemical approach. In a notable example, the reaction of methyl 9,10-dihydroxyoctadecanoate with cyclopentanone (B42830) in the presence of a montmorillonite (B579905) KSF catalyst was carried out under ultrasonic irradiation. researchgate.netsemanticscholar.org This method resulted in the formation of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate in a significantly reduced reaction time. researchgate.netsemanticscholar.org

The following table summarizes the findings of a sonochemically assisted synthesis of a 1,4-dioxaspiro[4.4]nonane derivative:

ReactantsCatalystMethodReaction TimeYieldReference
Methyl 9,10-dihydroxyoctadecanoate, CyclopentanoneMontmorillonite KSFSonochemical45 min50.51% researchgate.netsemanticscholar.org

This data clearly demonstrates the efficiency of sonochemical methods in the synthesis of the 1,4-dioxaspiro[4.4]nonane skeleton, offering a rapid and effective alternative to conventional heating methods.

Stereoselective Approaches in this compound Synthesis and Analogues

The control of stereochemistry is a critical aspect of synthesizing complex molecules like this compound, which contains stereogenic centers. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial for determining the biological activity of many compounds.

Asymmetric Construction through Chiral Spiroketal Intermediates

Asymmetric synthesis involves the use of chiral starting materials, reagents, or catalysts to introduce a specific stereochemistry into the target molecule. One effective strategy for the asymmetric construction of chiral spiroketals is the use of chiral auxiliaries. nih.govwikipedia.orgspringerprofessional.deresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed. wikipedia.org

For the synthesis of chiral spiro[4.4]nonane systems, a ketone precursor with a chiral quaternary carbon center can be synthesized. This can be achieved through methods like kinetic resolution using bioreduction, followed by a series of reactions to construct the second ring of the spiro-system. nih.gov While not directly applied to this compound in the reviewed literature, this principle of establishing a chiral center early in the synthesis and then building the spirocyclic framework around it is a well-established and powerful approach in asymmetric synthesis. nih.gov

Strategic Control of Diastereoselectivity in Spirocyclization Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of spiroketals, the spirocyclization step, where the second ring is formed, is often the key diastereodetermining step. researchgate.net The strategic control of this step is crucial for obtaining the desired stereoisomer.

The diastereoselectivity of spirocyclization can be influenced by a variety of factors, including the nature of the substituents on the precursor, the reaction conditions (e.g., temperature, solvent, catalyst), and the presence of directing groups. researchgate.netucd.iebeilstein-journals.org For instance, in the synthesis of substituted cyclopentanones, which are precursors to the cyclopentane (B165970) ring of 1,4-Dioxaspiro[4.4]nonane, diastereoselectivity can be achieved through conjugate addition reactions where the approach of the nucleophile is directed by existing stereocenters or functional groups. ucd.ieresearchgate.netresearchgate.net

Kinetic spirocyclization reactions of glycal epoxides have been developed to provide stereocontrolled access to spiroketals. nih.govnih.gov By carefully choosing the reaction conditions, it is possible to favor the formation of either the kinetic or thermodynamic product, thus controlling the stereochemistry at the anomeric carbon. nih.gov This level of control is essential for the synthesis of libraries of spiroketal stereoisomers for biological screening. mskcc.org

Kinetic versus Thermodynamic Considerations in Spiroketal Ring Closure

The outcome of a spiroketal ring closure can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. These reactions are typically irreversible and are often carried out at low temperatures. wikipedia.orglibretexts.org

Thermodynamic control favors the most stable product, which is the product with the lowest Gibbs free energy. These reactions are reversible, allowing an equilibrium to be established, and are typically run at higher temperatures. wikipedia.orglibretexts.org

In the context of spiroketal formation, the thermodynamic product is often the one that benefits from the anomeric effect. wikipedia.orgchemtube3d.comscripps.edu The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation, as this allows for a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom and the σ* orbital of the exocyclic C-O bond. wikipedia.orgchemtube3d.com For spiroketals, the isomer that allows for the maximum number of anomeric interactions is generally the most stable. chemtube3d.comillinois.edu

However, it is possible to synthesize the less stable, or "contrathermodynamic," spiroketal by employing reaction conditions that favor kinetic control. illinois.edu This can be achieved through various strategies, such as using specific catalysts or reaction conditions that favor a particular transition state, or by designing precursors that are predisposed to cyclize in a kinetically favored manner. nih.govrsc.orgumich.edu The ability to selectively form either the kinetic or thermodynamic product provides a powerful tool for accessing a wider range of spiroketal stereoisomers. researchgate.net

Unconventional Synthetic Pathways and Novel Cascade Reactions

Beyond traditional methods, the development of unconventional synthetic pathways and cascade reactions offers more efficient and elegant routes to complex molecules like this compound.

Utilization of Hetero-Diels-Alder Reactions for Spiroketal Moiety Construction

The Hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition reaction that can be used to construct six-membered heterocyclic rings with excellent stereocontrol. rsc.orgyoutube.com In the context of spiroketal synthesis, an HDA reaction can be employed to form one of the rings of the spiro-system, which can then be further elaborated to the final product. researchgate.netrsc.orgnih.gov

This approach often involves the reaction of a diene with a dienophile, where one or more of the atoms in the diene or dienophile is a heteroatom, such as oxygen. mdpi.com The intramolecular version of the HDA reaction is particularly powerful for the synthesis of bicyclic and spirocyclic systems, as it allows for the simultaneous formation of two rings in a single step. youtube.commasterorganicchemistry.com The stereochemical outcome of the HDA reaction is often predictable based on the geometry of the reactants and the endo/exo transition states, allowing for the synthesis of specific stereoisomers. youtube.com The use of HDA reactions represents a convergent and stereoselective strategy for the construction of the core structure of spiroketals. umich.edursc.org

Intramolecular Wittig Cyclization Approaches to Related Cyclic Systems

The intramolecular Wittig reaction is a powerful strategy for the synthesis of various carbocyclic and heterocyclic systems. This method extends the classical intermolecular Wittig olefination, which converts aldehydes or ketones into alkenes, to a ring-forming process. wikipedia.org The reaction typically involves a substrate containing both a phosphonium (B103445) ylide and a carbonyl group. Upon generation, the nucleophilic ylide attacks the internal electrophilic carbonyl carbon, leading to a cyclic oxaphosphetane intermediate. This intermediate subsequently collapses to form a cyclic alkene and triphenylphosphine (B44618) oxide, the thermodynamic driving force of the reaction. numberanalytics.com

While direct synthesis of the saturated 1,4-dioxaspiro[4.4]nonane system via this method is not prominently documented, the intramolecular Wittig reaction is highly effective for constructing five-membered rings, which are structurally related to the cyclopentane core of the target molecule. clockss.org These approaches typically yield cyclopentene (B43876) derivatives, which can subsequently be hydrogenated to afford the saturated cyclopentane ring.

A notable strategy for constructing cyclopentene rings involves a domino reaction sequence that culminates in an intramolecular Wittig cyclization. acs.org In this approach, a triphenyl allenylphosphonium salt is generated in situ from a propargylphosphonium salt. This reactive intermediate is then subjected to a Michael addition by a nucleophile, such as a β-ketoester or malonate derivative. The resulting adduct is an ylide poised for cyclization. The subsequent intramolecular Wittig reaction between the ylide and the tethered ketone or ester carbonyl group efficiently forms the five-membered cyclopentene ring. acs.org

The general scheme for this process can be summarized as follows: A phosphonium salt precursor bearing a latent carbonyl group is treated with a base to generate the phosphonium ylide. This ylide then undergoes an intramolecular cyclization to furnish the cyclic alkene. The success of the cyclization depends on factors such as the length and nature of the tether connecting the ylide and the carbonyl group, as well as the reaction conditions used to generate the ylide. nih.gov

For instance, the synthesis of functionalized cyclopentenes has been achieved by reacting a propargyl triphenylphosphonium salt with a 1,3-dicarbonyl compound in the presence of a base like sodium hydride. acs.org The reaction proceeds through the formation of an allenylphosphonium intermediate, Michael addition of the dicarbonyl nucleophile, and the final intramolecular Wittig cyclization.

EntryReactant 1 (Phosphonium Salt)Reactant 2 (Nucleophile)Base / ConditionsProductYield (%)Ref
1Prop-2-yn-1-yl(triphenyl)phosphonium bromideDimethyl malonateNaH, Toluene, 40 °C, 18 hDimethyl 2-methylenecyclopent-3-ene-1,1-dicarboxylate75 acs.org
2Prop-2-yn-1-yl(triphenyl)phosphonium bromideEthyl acetoacetateNaH, Toluene, 40 °C, 18 hEthyl 1-acetyl-2-methylenecyclopent-3-ene-1-carboxylate72 acs.org
3Prop-2-yn-1-yl(triphenyl)phosphonium bromideAcetylacetoneNaH, Toluene, 40 °C, 18 h3,3-diacetyl-4-methylenecyclopent-1-ene68 acs.org

This methodology highlights the utility of intramolecular Wittig reactions in building the core carbocyclic framework found in spirocyclic systems like this compound. By designing a suitable precursor where the carbonyl group is part of a protected diol structure, it is conceivable that this cyclization strategy could be adapted to generate advanced intermediates for the synthesis of the target spiroketal.

Chemical Reactivity and Strategic Derivatization of 1,4 Dioxaspiro 4.4 Nonan 6 Ylmethanol

Functional Group Interconversions and Protection Strategies at the Hydroxymethyl Moiety

The primary alcohol of 1,4-dioxaspiro[4.4]nonan-6-ylmethanol is a prime site for chemical modification. Its reactivity is typical of a primary alcohol, allowing for a variety of protection strategies and the introduction of diverse functional groups to construct more complex molecular architectures.

Selective Protection of the Primary Alcohol Functionality (e.g., Benzylation, Methoxymethylation)

To facilitate reactions at other positions of the molecule or to prevent undesired side reactions, the primary hydroxyl group can be selectively protected. Common protecting groups for primary alcohols include benzyl (B1604629) ethers and methoxymethyl (MOM) ethers, chosen for their stability under a range of reaction conditions and their relatively straightforward removal.

Benzylation: The formation of a benzyl ether is a robust method for protecting the primary alcohol. This reaction is typically achieved by treating this compound with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base. The choice of base is crucial to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile.

ReagentBaseSolventTypical Conditions
Benzyl bromide (BnBr)Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)0 °C to room temperature
Benzyl chloride (BnCl)Potassium tert-butoxide (t-BuOK)Dimethylformamide (DMF)Room temperature

Methoxymethylation: The methoxymethyl (MOM) ether offers an alternative protection strategy with different stability and deprotection characteristics. The MOM group is introduced by reacting the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org This base scavenges the HCl generated during the reaction without competing with the alcohol as a nucleophile. wikipedia.org

ReagentBaseSolventTypical Conditions
Methoxymethyl chloride (MOMCl)N,N-diisopropylethylamine (DIPEA)Dichloromethane (CH₂Cl₂)0 °C to room temperature

The MOM ether is stable to a variety of non-acidic reagents but can be readily cleaved under acidic conditions, regenerating the primary alcohol. adichemistry.com

Introduction of Diverse Functional Groups (e.g., Azides, Phosphates) for Advanced Scaffolds

The hydroxymethyl group serves as a handle for the introduction of other functionalities, which can impart new chemical properties or serve as points for further elaboration.

Azide (B81097) Introduction: The conversion of the primary alcohol to an azide is a valuable transformation, as azides are precursors to amines and can participate in cycloaddition reactions, such as the "click" chemistry. A common two-step procedure involves the activation of the alcohol as a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃).

A more direct, one-pot method for the preparation of azidoformates from alcohols involves the use of triphosgene (B27547) and sodium azide. researchgate.net This approach could potentially be applied to this compound to yield the corresponding azidoformate, a versatile intermediate.

Phosphate (B84403) Introduction: The synthesis of organophosphates from alcohols is a fundamental transformation in bioorganic chemistry and materials science. The primary alcohol of this compound can be phosphorylated using various phosphorylating agents. A common method involves the reaction of the alcohol with a phosphoryl chloride derivative, such as diethyl phosphoryl chloride, in the presence of a base to neutralize the liberated HCl.

Phosphorylating AgentBaseSolvent
Diethyl phosphoryl chlorideTriethylamine (Et₃N)Dichloromethane (CH₂Cl₂)
Phosphorus oxychloride (POCl₃)PyridineTetrahydrofuran (THF)

These reactions provide access to phosphate esters that can be used in a variety of applications, from biological probes to flame retardants.

Transformations Involving the 1,4-Dioxaspiro[4.4]nonane Ring System

The spiroketal moiety of this compound is generally stable under neutral and basic conditions but is susceptible to acid-catalyzed reactions. This reactivity can be harnessed for isomerization or for the deprotection of the spiroketal to reveal a ketone functionality.

Acid-Induced Isomerization Pathways of Spiroketals

Selective Deprotection of the Spiroketal as a Ketone Equivalent

The 1,4-dioxaspiro[4.4]nonane ring system is a cyclic ketal, which serves as a protecting group for a ketone. The selective removal of this protecting group, or deprotection, regenerates the parent ketone. This transformation is typically achieved by acid-catalyzed hydrolysis. researchgate.net

The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solvent mixture. The excess water drives the equilibrium towards the ketone and the corresponding diol (ethane-1,2-diol in this case).

Acid CatalystSolvent SystemTypical Conditions
Hydrochloric acid (HCl)Acetone/WaterRoom temperature to reflux
p-Toluenesulfonic acid (TsOH)Tetrahydrofuran (THF)/WaterRoom temperature to reflux

This deprotection strategy is a cornerstone of using the 1,4-dioxaspiro[4.4]nonane moiety as a masked ketone in multi-step syntheses.

Exploratory Reactions with Organometallic Reagents and Electrophiles

The reactivity of this compound with organometallic reagents and electrophiles is primarily dictated by the presence of the primary alcohol.

With strong organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), the acidic proton of the hydroxyl group will be readily abstracted, forming a magnesium or lithium alkoxide, respectively, and liberating the corresponding alkane. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This acid-base reaction is typically fast and will preclude other reactions unless the alcohol is first protected.

Once deprotonated, the resulting alkoxide is a potent nucleophile and can react with a variety of electrophiles. For example, acylation with acid chlorides or anhydrides will readily form the corresponding esters. Alkylation with alkyl halides can also occur, though this reaction is sometimes complicated by competing elimination reactions.

Reagent TypeInitial Reaction with -OHSubsequent Reaction of Alkoxide
Grignard Reagent (RMgX)Deprotonation to form ROMgXNucleophilic addition to electrophiles
Organolithium (RLi)Deprotonation to form ROLiNucleophilic addition to electrophiles
Acid Chloride (R'COCl)Acylation to form an esterN/A
Alkyl Halide (R'X)Alkylation to form an etherN/A

The spiroketal is generally unreactive towards these reagents under standard conditions. However, under forcing conditions or with certain Lewis acidic organometallic reagents, reaction at the spiroketal carbon could potentially occur, leading to ring-opening products.

Stereochemistry and Conformational Analysis of 1,4 Dioxaspiro 4.4 Nonan 6 Ylmethanol and Its Analogues

Configurational Assignment of Stereocenters within the 1,4-Dioxaspiro[4.4]nonane Framework

The stereochemistry of the 1,3-dioxolane (B20135) portion of the spiroketal can be controlled through the use of chiral starting materials. For instance, the condensation of a ketone with a chiral diol, such as diethyl tartrate, can lead to the formation of a chiral 1,4-dioxaspiro[4.4]nonane system with a defined stereochemistry at the C2 and C3 positions of the dioxolane ring.

The assignment of the configuration of stereocenters in such systems is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods like measuring optical rotation. X-ray crystallography provides the most definitive assignment of absolute and relative stereochemistry.

In the absence of a chiral auxiliary to control the formation of the dioxolane ring, the reaction of a substituted cyclopentanone (B42830) with ethylene (B1197577) glycol would result in a racemic mixture of the spiroketal. The subsequent introduction of the hydroxymethyl group at the C6 position would create diastereomers. The separation and characterization of these diastereomers are essential for understanding their unique properties.

Impact of Anomeric Effects on Spiroketal Conformation and Stability

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation over the sterically less hindered equatorial orientation. In the context of the 1,4-dioxaspiro[4.4]nonane framework, the key anomeric interactions involve the lone pairs of the oxygen atoms (O1 and O4) and the antibonding σ* orbitals of the C5-O1 and C5-O4 bonds.

This effect arises from a stabilizing hyperconjugative interaction where a lone pair on one of the oxygen atoms donates electron density into the adjacent C-O σ* orbital. For this interaction to be maximal, the lone pair and the antibonding orbital must be anti-periplanar. This geometric requirement significantly influences the conformational preferences of the spiroketal system.

Diastereoselective Outcomes in Transformations of Spiroketal Systems

The inherent chirality and conformational rigidity of the 1,4-dioxaspiro[4.4]nonane framework can be exploited to direct the stereochemical outcome of reactions occurring at or near the spiroketal core. Diastereoselective transformations are those in which one diastereomer of a product is preferentially formed over others.

For 1,4-dioxaspiro[4.4]nonan-6-ylmethanol, reactions involving the hydroxymethyl group or the cyclopentane (B165970) ring can be influenced by the existing stereochemistry of the spiroketal. For example, the approach of a reagent to the cyclopentane ring can be sterically hindered by one face of the molecule due to the orientation of the dioxolane ring, leading to a preferred direction of attack and the formation of a specific diastereomer.

The stereocenter at C6, bearing the hydroxymethyl group, will also influence the diastereoselectivity of reactions at adjacent positions. The ability of the hydroxyl group to coordinate with reagents can further direct the stereochemical outcome. Understanding these diastereoselective outcomes is crucial for the stereocontrolled synthesis of complex molecules containing the 1,4-dioxaspiro[4.4]nonane motif.

Experimental and Theoretical Studies on Conformational Preferences

The conformational preferences of this compound can be investigated through both experimental and theoretical methods.

Experimental Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons. The presence or absence of NOE cross-peaks can help to elucidate the relative orientation of different parts of the molecule, and thus its preferred conformation in solution.

X-ray Crystallography: In the solid state, X-ray crystallography provides a precise three-dimensional structure of the molecule, offering definitive evidence of its conformation.

Theoretical Studies:

Computational Chemistry: Molecular mechanics and quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule. These calculations can predict the relative energies of different conformations and the energy barriers between them. By identifying the global minimum energy conformation, theoretical studies can provide valuable insights into the most likely structure of the molecule.

A combination of these experimental and theoretical approaches is often necessary to gain a comprehensive understanding of the complex conformational landscape of substituted spiroketal systems like this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key expected signals would include multiplets for the cyclopentane (B165970) ring protons, distinct signals for the methylene protons of the dioxolane ring, and characteristic resonances for the hydroxymethyl group (–CH₂OH). The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms and the rigid spirocyclic structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Expected signals would include the spiro carbon atom, the carbons of the cyclopentane and dioxolane rings, and the carbon of the hydroxymethyl group. The chemical shift of the spiro carbon, being bonded to two oxygen atoms, would be a particularly diagnostic feature.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the proton sequence within the five-membered rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Expected ¹H NMR Chemical Shift Ranges:

Protons Expected Chemical Shift (ppm)
Cyclopentane Ring Protons 1.5 - 2.5
Dioxolane Ring Protons 3.8 - 4.2
Hydroxymethyl Protons (-CH₂OH) 3.5 - 3.8

Expected ¹³C NMR Chemical Shift Ranges:

Carbon Atom Expected Chemical Shift (ppm)
Spiro Carbon 100 - 120
Dioxolane Ring Carbons 60 - 75
Cyclopentane Ring Carbons 20 - 45

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and exact mass of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be utilized.

Molecular Formula Determination: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₁₄O₃) with a high degree of confidence. The theoretical exact mass of this compound is 158.0943 g/mol .

Fragmentation Analysis: In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways would include the loss of the hydroxymethyl group, cleavage of the dioxolane ring, and fragmentation of the cyclopentane ring. Analysis of these fragments helps to confirm the connectivity of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

Characteristic FT-IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Description
O-H Stretch 3200 - 3600 Broad band, indicative of the hydroxyl group
C-H Stretch (sp³) 2850 - 3000 Sharp bands, corresponding to the aliphatic C-H bonds

The broad O-H stretching band is a hallmark of the alcohol functional group. The strong C-O stretching bands would further confirm the presence of the ether linkages within the dioxolane ring and the primary alcohol.

X-ray Diffraction (XRD) for Definitive Relative Stereochemical Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and the relative stereochemistry of the molecule. This technique would definitively establish the spatial arrangement of the hydroxymethyl group relative to the spirocyclic core.

Advanced Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for its purification.

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by GC. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), this technique is excellent for assessing the purity of the compound and identifying any volatile impurities or byproducts.

Preparative Column Chromatography: For the purification of this compound on a larger scale, preparative column chromatography using silica gel or alumina as the stationary phase would be employed. A solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate, would be used to separate the desired product from starting materials and byproducts. The progress of the separation would be monitored by thin-layer chromatography (TLC).

Role of 1,4 Dioxaspiro 4.4 Nonan 6 Ylmethanol As a Key Building Block in Complex Molecular Synthesis

Strategic Utility in the Total Synthesis of Spiroketal-Containing Natural Products

While the Diels-Alder reaction is a powerful and widely used transformation in the synthesis of cyclic natural products, specific examples detailing the application of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol in the synthesis of jasmonoids via this strategy are not extensively documented in publicly available literature. The Diels-Alder reaction, in principle, allows for the construction of six-membered rings with high stereocontrol, a common feature in many complex natural products. rsc.org A synthetic strategy could potentially involve modifying the hydroxymethyl group of the spiroketal to participate as either a diene or a dienophile, thereby facilitating a cycloaddition to construct the core of a jasmonoid target.

Development of Complex Molecular Scaffolds and Chemical Probes

The development of novel molecular scaffolds is central to drug discovery and chemical biology for creating libraries of compounds with diverse three-dimensional shapes. The rigid 1,4-Dioxaspiro[4.4]nonane framework can serve as a core scaffold from which substituents can be projected in well-defined spatial orientations. By chemically modifying the hydroxymethyl group, this compound can be attached to other molecular fragments or used to build larger, more intricate architectures. Similarly, when tagged with reporter groups such as fluorophores or biotin, these scaffolds can be converted into chemical probes to study biological systems, investigate protein-ligand interactions, or elucidate mechanisms of action. However, specific research detailing the use of this compound for these precise applications is not readily found in the surveyed literature.

Asymmetric Synthetic Methodologies Utilizing Spiroketal Chirality

Asymmetric synthesis is critical in the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules, as different enantiomers can have vastly different biological effects. nih.gov The spiro center of this compound is a chiral center. In an enantiomerically pure form, this compound can be used as a chiral building block where its inherent stereochemistry directs the stereochemical outcome of subsequent reactions. This transfer of chirality from a starting material to a product is a fundamental strategy in asymmetric synthesis. For example, the stereocenter can influence the facial selectivity of reactions on nearby functional groups, allowing for the controlled installation of new stereocenters. While this is a well-established principle, specific methodologies that explicitly utilize the chirality of this compound to direct asymmetric transformations are not prominently detailed in the available scientific literature.

Catalytic Transformations and Reaction Optimization in Spiroketal Chemistry

Heterogeneous Catalysis in the Formation and Derivatization of Spiroketals

Heterogeneous catalysts are advantageous in chemical synthesis due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. In the realm of spiroketal synthesis, solid acid catalysts have demonstrated utility. For instance, montmorillonite (B579905) KSF, a type of clay, has been effectively used as a heterogeneous catalyst in the synthesis of 1,4-dioxaspiro compounds. researchgate.net

One notable application involves the sonochemical-assisted synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate from methyl 9,10-dihydroxyoctadecanoate and cyclopentanone (B42830). researchgate.net The use of montmorillonite KSF under sonication facilitated the reaction, yielding the desired spiroketal. researchgate.net This approach highlights the potential of solid acids in promoting the formation of the spiroketal ring system. The reaction is believed to proceed through the acid-catalyzed activation of the carbonyl group of cyclopentanone, followed by intramolecular cyclization with the diol.

While direct examples of heterogeneous catalysis for the derivatization of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol are not extensively documented, the principles of using solid acids can be extended to reactions such as etherification or esterification of the primary alcohol group in this molecule.

Application of Lewis Acid Catalysts in Cycloaddition Reactions Leading to Spiroketals

Lewis acid catalysis is a powerful tool for the construction of complex cyclic systems, including spiroketals, often enabling high levels of stereocontrol. acs.org Cycloaddition reactions, in particular, have benefited from the use of Lewis acids to activate substrates and control the stereochemical outcome. acs.orgscielo.br

A highly regioselective synthesis of spiro[benzofuran-2,2′-furan]-3-ones has been achieved through a Lewis acid-catalyzed [3+2] cycloaddition of iodonium (B1229267) ylides with azadienes. acs.org In this process, the acidity of the Lewis acid, such as zinc triflate (Zn(OTf)₂), was significantly enhanced by the presence of a strong hydrogen bond donor, which promoted the enolization of the iodonium ylide for the subsequent cycloaddition. acs.org This methodology provides access to spiro-heterocycles with excellent stereoselectivity under mild reaction conditions. acs.org

Another approach involves the [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles, catalyzed by scandium triflate (Sc(OTf)₃), to yield spiro[piperidine-3,2′-oxindoles]. rsc.org The coordination of the Lewis acid to the carbonyl group of the dienophile lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and enhancing selectivity. scielo.br These examples underscore the broad applicability of Lewis acids in constructing diverse spiroketal frameworks. While not directly applied to this compound, these methods offer potential synthetic routes to related spirocyclic structures.

Optimization of Reaction Parameters for Enhanced Yields and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of spiroketal synthesis. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, a sonochemical method employing a montmorillonite KSF catalyst was optimized. The reaction, conducted with cyclopentanone, was completed in 45 minutes, yielding the product in 50.51%. researchgate.net A similar reaction with cyclohexanone (B45756) resulted in a 45.12% yield of the corresponding 1,4-dioxaspiro[4.5]decane derivative. researchgate.net

The influence of the catalyst and solvent on selectivity is also a critical aspect of optimization. For instance, in certain cycloaddition reactions, the choice of Lewis acid and solvent can dictate the stereochemical outcome, leading to either kinetic or thermodynamic products. acs.org The strategic removal of a reaction byproduct, such as water, can shift the reaction equilibrium to favor product formation, a principle that is particularly relevant in acid-catalyzed ketalization reactions. frontiersin.org

Below is a data table illustrating the effect of different ketones on the yield of 1,4-dioxaspiro compounds derived from methyl 9,10-dihydroxyoctadecanoate. researchgate.net

Reactant (Ketone)CatalystMethodReaction Time (min)Yield (%)
CyclopentanoneMontmorillonite KSFSonochemical4550.51
CyclohexanoneMontmorillonite KSFSonochemical4545.12

Studies on Catalyst Recovery and Reusability in Sustainable Synthesis

The principles of green chemistry encourage the development of sustainable synthetic methods, where catalyst recovery and reusability are key considerations. researchgate.net Heterogeneous catalysts are particularly well-suited for this purpose as they can be readily separated from the reaction mixture by filtration or centrifugation. researchgate.netmdpi.com

Magnetically separable catalysts represent a significant advancement in this area. nih.gov These catalysts, often composed of a magnetic core (e.g., Fe₃O₄) coated with a catalytic species, can be easily removed from the reaction vessel using an external magnet. mdpi.comnih.gov This method is highly efficient and minimizes catalyst loss during recovery. mdpi.com Studies have shown that such catalysts can be reused for multiple reaction cycles without a significant decrease in their catalytic activity. researchgate.netmdpi.com

For example, a novel magnetically recoverable nanoparticle catalyst, Fe₃O₄@SiO₂-BenzIm-Fc[Cl]/ZnCl₂, was synthesized and demonstrated to be reusable for seven cycles without a significant loss of efficiency. researchgate.net Similarly, L-arginine-functionalized magnetite nanoparticles have been reused for six consecutive cycles. researchgate.net While these specific examples are not directly related to the synthesis of this compound, they illustrate the potential for developing sustainable catalytic systems for spiroketal synthesis. The application of such recyclable catalysts would not only reduce costs but also minimize the environmental impact of the chemical process. nih.gov

Future Directions and Emerging Research Avenues in 1,4 Dioxaspiro 4.4 Nonan 6 Ylmethanol Chemistry

Development of Novel Enantioselective Synthetic Methodologies for Spiroketals

A primary challenge in spiroketal synthesis has been the stereocontrolled formation of the spirocyclic core, independent of the inherent thermodynamic preferences of the molecule. nih.gov Traditional methods often rely on acid-catalyzed cyclization of a dihydroxyketone precursor, which may not provide access to less stable, or "contrathermodynamic," isomers that could possess unique biological properties. wikipedia.orgillinois.edu Future research concerning 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol will likely focus on kinetically controlled reactions that allow for the selective synthesis of any desired stereoisomer.

Promising methodologies that could be adapted for the enantioselective synthesis of this compound include:

Kinetically-Controlled Spirocyclizations : Methods that avoid thermodynamic equilibration are essential for accessing stereochemically diverse spiroketals. mskcc.org For instance, the methanol-induced kinetic spirocyclization of glycal epoxides is a notable strategy that proceeds with inversion of configuration at the anomeric carbon and appears to be catalyzed by hydrogen bonding. nih.gov This approach could provide stereocomplementary products to those obtained under classical acid-catalyzed equilibration. nih.gov

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, such as phosphoric acids, have been shown to catalyze enantioselective and diastereoselective spiroketalizations, even overriding the inherent thermodynamic preference to form non-thermodynamic spiroketals with high selectivity. acs.org

Transition Metal Catalysis : Various transition metals have been employed to achieve stereoselective spiroketal synthesis. Gold and iridium sequential catalysis has been used for enantioselective cascade reactions to access spiroketals with excellent enantioselectivities. rsc.org Similarly, copper-catalyzed tandem conjugate borylation-aldol reactions and cooperative copper/palladium catalysis for arylboration represent advanced strategies for constructing functionalized carbocycles that could serve as precursors to complex spiroketals. acs.org

Table 1: Emerging Enantioselective Methodologies for Spiroketal Synthesis
MethodologyCatalyst/Reagent TypeKey PrinciplePotential Advantage for this compoundReference
Kinetic SpirocyclizationMethanol / Lewis Acids (e.g., Sc(OTf)₃)Reaction conditions favor the kinetic product over the thermodynamic one, often proceeding via stereospecific epoxide opening.Access to specific, less stable stereoisomers that are inaccessible under equilibrating conditions. mskcc.orgnih.gov
OrganocatalysisChiral Phosphoric Acids / SquaramidesA chiral catalyst creates a chiral environment, directing the stereochemical outcome of the spirocyclization.Metal-free synthesis, high enantioselectivities, and the ability to form non-thermodynamic products. acs.org
Transition Metal CatalysisGold (Au), Iridium (Ir), Palladium (Pd), Copper (Cu)Catalyzes cascade or multicomponent reactions, forming the spiroketal core in a highly controlled manner.High efficiency, atom economy, and the ability to construct complex spiroketals with multiple stereocenters in a single step. rsc.orgacs.org

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

Beyond its synthesis, the reactivity of the this compound core is an area ripe for exploration. Current research on other spiroketal systems has revealed fascinating and unexpected transformations that could be applied to this molecule.

Enzymatic Rearrangements : Nature has evolved complex enzymatic pathways for constructing spiroketals. For example, in the biosynthesis of rubromycin-type polyketides, flavin-dependent enzymes catalyze a drastic oxidative rearrangement of a pentangular precursor to form the spiroketal pharmacophore. nih.govnih.gov This process involves the cleavage of multiple carbon-carbon bonds and a significant distortion of the carbon skeleton. nih.govnih.govnih.gov Exploring chemoenzymatic strategies could unlock novel transformations of the this compound scaffold.

Triggered Rearrangements : The latent reactivity of functional groups within a spiroketal can be harnessed to induce structural rearrangements. It has been shown that the epoxidation of a highly functionalized spiroketal can trigger a rearrangement that effectively turns the molecule "inside out," leading to structurally diverse and complex products. nih.gov Applying such trigger-based strategies to derivatives of this compound could yield novel molecular architectures.

Ring-Opening and Functionalization : While the stability of the spiroketal is a defining feature, controlled ring-opening reactions can serve as a gateway to other classes of compounds. Acid-catalyzed ring-opening and halogenation can produce ω-iodo enol ethers, which are versatile synthetic intermediates. acs.org Furthermore, reductive ring-opening of the spiroketal can lead to the stereospecific synthesis of linked or fused tetrahydrofuran (B95107) and tetrahydropyran (B127337) ring systems. acs.org Investigating these pathways for this compound would expand its utility as a synthetic building block.

Computational Design and Predictive Modeling of Spiroketal-Based Architectures

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding synthetic efforts. spirochem.com For this compound, computational chemistry offers a powerful lens through which to understand its behavior and design novel derivatives with tailored functions.

Conformational and Stereoelectronic Analysis : The stability and conformation of spiroketals are governed by subtle stereoelectronic forces, most notably the anomeric effect. chemtube3d.comchemtube3d.com Density Functional Theory (DFT) calculations can be used to explore the conformational space and quantify the energy differences between various stereoisomers. lew.ro Natural Bond Orbital (NBO) analysis can further elucidate the hyperconjugative interactions that underlie the anomeric effect, providing a deeper understanding of why certain conformations are preferred. researchgate.net Such studies can predict the most stable arrangement of the this compound core and how substituents might influence its geometry.

Predictive Reaction Modeling : Computational tools are increasingly used to predict the outcomes of chemical reactions, including regio- and site-selectivity. rsc.org For the synthesis of this compound derivatives, quantum chemical calculations could model transition states of various synthetic routes, helping to rationalize observed stereoselectivities and predict which catalytic systems would be most effective.

In Silico Drug Design : Spiroketals are considered privileged scaffolds in drug discovery due to their rigid, three-dimensional structures that can effectively present functional groups for biological interactions. wikipedia.orgresearchgate.net Computational techniques like 3D-pharmacophore modeling and molecular docking can be used to design novel derivatives of this compound. researchgate.netrsc.org These in silico studies can predict the binding affinity of designed molecules to specific biological targets, such as enzymes or receptors, thereby accelerating the discovery of new therapeutic agents. researchgate.netnih.gov

Table 2: Computational Approaches in Spiroketal Chemistry
Computational MethodApplicationInformation Gained for this compoundReference
Density Functional Theory (DFT)Conformational analysis, calculation of thermodynamic parameters (ΔG, ΔH).Predicts the most stable stereoisomers and the energy differences between axial and equatorial conformations. lew.ro
Natural Bond Orbital (NBO) AnalysisInvestigation of stereoelectronic effects.Quantifies the stabilizing hyperconjugative interactions (n → σ) responsible for the anomeric effect. researchgate.net
Molecular Docking / Pharmacophore ModelingIn silico* screening and drug design.Predicts binding modes and affinities to biological targets, guiding the design of bioactive derivatives. rsc.orgresearchgate.netnih.gov
Reaction Pathway ModelingPrediction of reaction selectivity.Calculates transition state energies to predict the stereochemical outcome of synthetic routes. rsc.org

Integration of this compound in Cascade and Multicomponent Reactions

Cascade, domino, and multicomponent reactions represent a highly efficient approach to molecular synthesis, allowing for the construction of complex molecules from simple precursors in a single operation, thereby reducing waste and improving atom economy. rsc.orgunimi.it The structure of this compound, with its spiroketal core and reactive hydroxymethyl handle, makes it an ideal candidate for integration into such elegant synthetic strategies.

Future research will likely explore using this compound as a key building block in:

Domino Reactions : A domino reaction involves multiple bond-forming events occurring sequentially in one pot without isolating intermediates. Gold-catalyzed domino reactions, for example, have been developed for the divergent synthesis of fused- and spiro-ketals from simple alkynyl alcohols. rsc.org The hydroxymethyl group of this compound could be transformed into an alkyne or other reactive moiety to participate in such sequences, leading to the rapid assembly of highly complex polycyclic systems.

Multicomponent Reactions (MCRs) : MCRs combine three or more starting materials in a single reaction to form a product that contains portions of all reactants. A gold phosphate-catalyzed one-pot, three-component coupling of alkynols, anilines, and glyoxylic acid has been reported for the enantioselective synthesis of spiroacetals. rsc.org Designing MCRs that incorporate this compound or its precursors would provide rapid access to libraries of novel, structurally diverse spiroketal derivatives for biological screening.

Telescoped Flow Processes : Continuous flow chemistry offers enhanced control, safety, and scalability over traditional batch processes. A telescoped flow process, where the output of one reactor flows directly into the next, has been used to synthesize chiral spiroketone intermediates. rsc.org Developing a flow synthesis for this compound and then integrating it into a telescoped sequence for further elaboration would represent a significant advance in the sustainable and efficient production of complex spiroketal-based molecules.

By pursuing these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for the development of novel synthetic methodologies, complex molecular architectures, and potentially valuable bioactive compounds.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol with high yield and purity?

  • Methodological Answer : Utilize factorial design to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can systematically evaluate interactions between variables, minimizing trial-and-error approaches . Precedents for spiro compound synthesis (e.g., diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate) suggest using anhydrous conditions and Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can resolve spirocyclic stereochemistry via coupling constants (e.g., J-values for axial vs. equatorial protons). Compare with NIST reference data for analogous spiro compounds .
  • GC-MS : Use chiral columns (e.g., β-cyclodextrin phases) paired with retention index matching to confirm stereoisomer identity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure. Monitor decomposition via HPLC-UV (λ = 255 nm, based on similar conjugated systems) . Stability parameters (e.g., half-life) should align with ICH guidelines for labile compounds.

Advanced Research Questions

Q. What computational methods are suitable for modeling the reaction pathways of this compound derivatives?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map energy profiles of ring-opening or functionalization reactions. Tools like ICReDD’s reaction path search algorithms can predict intermediates and transition states, reducing experimental iterations . Validate results using isotopic labeling experiments (e.g., ¹⁸O tracing for dioxane ring stability).

Q. How can researchers resolve contradictions in reported reactivity data for spirocyclic methanol derivatives?

  • Methodological Answer : Perform meta-analysis of published datasets to identify variables causing discrepancies (e.g., solvent effects, catalyst purity). For example, conflicting nucleophilic substitution rates may arise from trace water in aprotic solvents. Replicate experiments under strictly anhydrous conditions and use kinetic modeling (e.g., Eyring plots) to reconcile data .

Q. What strategies enable the application of this compound in drug delivery systems?

  • Methodological Answer :

  • Prodrug Design : Esterify the methanol group to enhance lipophilicity. Monitor hydrolysis rates in physiological buffers (pH 7.4, 37°C) to assess release kinetics .
  • Biocompatibility Testing : Use in vitro cell viability assays (e.g., MTT) and molecular docking to predict interactions with biological targets (e.g., enzymes with spirocyclic binding pockets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.